molecular formula C20H27Cl2N5OS B8464256 LY2420987

LY2420987

Cat. No.: B8464256
M. Wt: 456.4 g/mol
InChI Key: RLIFEVIDQJCYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY2420987 is a complex organic compound with a unique structure that includes a morpholine ring, a thiazole ring, and an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY2420987 typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the thiazole ring and the morpholine moiety. Key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiazole ring: This step often involves the use of thioamide and halogenated intermediates under specific conditions.

    Attachment of the morpholine ring: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield.

    Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

LY2420987 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and morpholine groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

LY2420987 has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of LY2420987 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-Chloro-5-(2,6-dimethylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]morpholine
  • 4-[4-Chloro-5-(2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]piperidine

Uniqueness

The uniqueness of LY2420987 lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H27Cl2N5OS

Molecular Weight

456.4 g/mol

IUPAC Name

4-[4-chloro-5-(2,6-dimethyl-8-pentan-3-ylimidazo[1,2-b]pyridazin-3-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride

InChI

InChI=1S/C20H26ClN5OS.ClH/c1-5-14(6-2)15-11-12(3)24-26-16(13(4)22-19(15)26)17-18(21)23-20(28-17)25-7-9-27-10-8-25;/h11,14H,5-10H2,1-4H3;1H

InChI Key

RLIFEVIDQJCYFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC(=NN2C1=NC(=C2C3=C(N=C(S3)N4CCOCC4)Cl)C)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

IPA (225.0 mL) is added to compound N-{4-chloro-5-[8-(1-ethyl-propyl)-2,6-dimethyl-imidazo[1,2-b]pyridazin-3-yl]-thiazol-2-yl}-morpholine (18.8 g, 0.0448 mmol, below) in a 1 L 1-neck round-bottomed flask The starting material slurry is heated to 50° C. on a Buchi bath, at which time a hazy solution resulted. Concentrated (12 M) aqueous HCl (3.73 mL, 0.0448 mmole, 1.0 eq) is added all at once, and the hazy solution is stirred at 50° C. on the Buchi for 10 minutes, then evaporated to a yellow solid under vacuum. After 20 minutes at room temperature under vacuum (weight of 20.9 g), acetone (100 mL) is added and the resulting yellow slurry is stirred at room temperature for 1 hour, then cooled with an ice bath and stirred for an additional 1 hour. The slurry is filtered, rinsed with acetone, and dried overnight under vacuum at 40° C. to provide pale yellow-white crystalline solid 19.18 g (94%). 1H NMR (DMSO): δ 7.52 (s, 1H), 3.73 (t, J=4.6, 4H), 3.49 (t, J=5.2 Hz, 4H), 3.39 (m, 1H), 2.57 (s, 3H), 2.49 (s, 3H), 1.77 (m, 4H), 0.80 (t, J=7.4 Hz, 6H).
Name
Quantity
3.73 mL
Type
reactant
Reaction Step One
Name
N-{4-chloro-5-[8-(1-ethyl-propyl)-2,6-dimethyl-imidazo[1,2-b]pyridazin-3-yl]-thiazol-2-yl}-morpholine
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Yield
94%

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